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Clinical Efficacy Data Summary

The table below summarizes key efficacy outcomes from clinical trials of trametinib alone and in

combination with upresertib.

. L Clinical Median
Trial ) Objective ] )
Patient . Benefit Progression-

Phase & . Intervention Response .

. Population Rate (CBR: Free Survival
Design Rate (ORR)

PR+SD) (PFS)

Phase Il Metastatic TNBC Trametinib 5.4% (2/37 21.6% (8/37 7.7 weeks
(Part ) (n=37); previously monotherapy (2 patients) patients)
[1]1[2] [3] treated mg daily)
Phase Il Metastatic TNBC Trametinib (1.5 15.8% (3/19 31.6% (6/19 7.8 weeks
(Part Il) (n=19); progressed mg) + Uprosertib  patients) patients)
[1][2] [3] on Part | (50 mq)
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. L Clinical Median
Trial ) Objective ] )
Patient . Benefit Progression-
Phase & . Intervention Response .
. Population Rate (CBR: Free Survival
Design Rate (ORR)
PR+SD) (PFS)
Phase | Advanced solid Trametinib + < 5% (6/126 Not Not reported
[4] [5] tumors (TNBC & Uprosertib patients) reported
melanoma; n=126 (various
across dosing schedules)
groups)

Safety and Tolerability Profile

The combination of trametinib and upresertib was poorly tolerated, with adverse events (AEs) occurring at

lower doses and with greater severity than expected from monotherapy data [4] [5].

e Common Dose-Limiting Toxicities: Diarrhea was the most common dose-limiting toxicity. Rash
was also frequently reported and particularly difficult for patients to tolerate [4] [5].

e Severity of AEs: In the phase | trial, a high percentage of patients experienced severe AEs, with 59%
reporting grade 3 and 6% reporting grade 4 adverse events [4] [5].

e Impact on Dosing: The poor tolerability prevented the delivery of the drugs at doses predicted to
have clinical activity, which was a key factor in the early termination of the phase | study [4] [5].

Experimental Protocol Overview

The following workflow summarizes the design of the key Phase II study in metastatic TNBC.
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Key Methodological Details

e Study Design: The Phase Il trial was an open-label, two-part, single-arm, multicenter study [1]
[3].
¢ Patient Population: Participants had metastatic triple-negative breast cancer previously treated with
chemotherapy [1].
e Dosing Regimen:
o Part I: Trametinib monotherapy at 2 mg taken orally once daily [1] [3].
o Part Il: After disease progression, patients received a combination of Trametinib 1.5 mg and
Uprosertib 50 mg, both taken orally once daily [1] [3].
¢ Primary Outcome: The primary objective was to determine the objective response rate (ORR) [2].
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¢ Translational Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed. Clearance of
ctDNA at the second cycle (C2D1) of trametinib monotherapy was associated with significantly
improved progression-free survival (PFS) and overall survival (OS), suggesting its potential as an

early biomarker of response [1] [3].

Mechanism of Action and Signaling Pathways

Uprosertib and trametinib target key components of interconnected cell growth and survival pathways. The

following diagram illustrates the targeted signaling pathways and drug mechanisms.
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The combination aims to overcome a key resistance mechanism: when the MEK pathway is inhibited,
cancer cells can bypass this blockade via activation of the PI3K/AKT pathway [6] [4]. Simultaneously
targeting both pathways intends to create a more comprehensive and effective blockade of cancer growth

signals.

Research Implications and Future Directions

¢ Limited Clinical Utility: The trametinib and uprosertib combination is not a viable standard
treatment due to limited efficacy and poor tolerability [1] [4].

e Biomarker-Driven Research: The association between ctDNA clearance and improved survival
suggests that future studies should focus on identifying patient subpopulations most likely to benefit
[1] 3].

¢ Alternative Combinations: Research should explore other therapeutic partners or different dosing
schedules to improve the tolerability and efficacy of pathway-targeted combinations [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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